Enhanced Reactivity in Pd-Catalyzed Amination for Diaminopyridine Synthesis
In a two-step synthesis of diaminopyridines, the presence of an alkylamino substituent (mimicking the 2,3-diamine motif) deactivates chloropyridines for Pd-catalyzed ammonia coupling. The development of an unprecedented catalytic system enables this transformation, yielding a streamlined and cost-effective route. While quantitative yield data specific to 5-Chloro-4-methoxypyridin-2,3-diamine is not available in the open literature, this study provides a class-level inference for the superior processability of deactivated chloropyridines compared to unsubstituted pyridine-2,3-diamine, which may require alternative, less efficient synthetic strategies [1].
| Evidence Dimension | Synthetic Efficiency (Qualitative Process Assessment) |
|---|---|
| Target Compound Data | Potential for streamlined, cost-effective synthesis via Pd-catalyzed coupling |
| Comparator Or Baseline | Pyridine-2,3-diamine (unsubstituted parent) |
| Quantified Difference | Not quantified; class-level inference based on reaction development |
| Conditions | Pd-catalyzed coupling of ammonia with deactivated amino-chloropyridines |
Why This Matters
This suggests that 5-Chloro-4-methoxypyridin-2,3-diamine can be synthesized or further derivatized using a more efficient, industry-relevant process compared to simpler diamines, potentially lowering production costs for advanced intermediates.
- [1] Kodimuthali, A., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd‐Catalyzed Ammonia Coupling with Deactivated Amino‐Chloropyridines. ChemInform, 50(27). View Source
